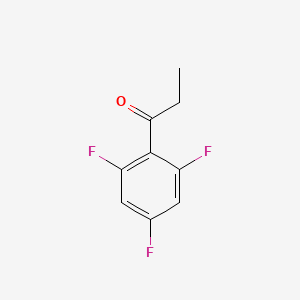

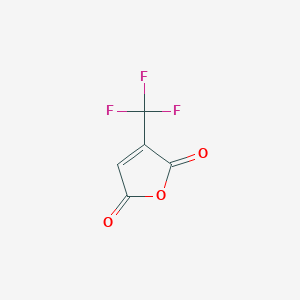

1-(2,4,6-Trifluorophenyl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,4,6-Trifluorophenyl)propan-1-one, also known as 2,4,6-trifluoropropan-1-one, is a fluorinated organic compound with a wide variety of uses. It is a colorless liquid with a characteristic odor and a boiling point of 68°C. The compound is used in a range of industries, including pharmaceuticals, agrochemicals, and electronics. It is also used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers.

科学的研究の応用

Catalysis and Polymerization

One of the notable applications of trifluorophenyl compounds, related to 1-(2,4,6-Trifluorophenyl)propan-1-one, is in the field of catalysis. For example, nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, with one of the aryl groups being 2,4,6-trifluorophenyl, have been synthesized and shown to be efficient catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier et al., 2003). These findings underscore the role of fluorinated ligands in enhancing catalytic activity and influencing polymer properties.

Synthetic Organic Chemistry

The versatility of fluorinated phenylpropanone derivatives in synthetic organic chemistry is demonstrated through the development of novel and stereospecific syntheses. For instance, (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol, a compound structurally similar to 1-(2,4,6-Trifluorophenyl)propan-1-one, was synthesized from D-mannitol, showcasing a method for the preparation of fluorinated compounds with high enantiomeric excess (Aktaş et al., 2015). Another synthesis route was developed using the Sharpless asymmetric epoxidation method, further highlighting the compound's utility in creating fluorinated molecules with specific stereochemistry (Anil et al., 2019).

Antipathogenic Activity

Research into the antipathogenic activity of thiourea derivatives, including those with 2,4,6-trifluorophenyl groups, revealed significant interactions with bacterial cells, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These interactions were notable for their potential in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Material Science

In materials science, the study of fluorinated alcohols, such as 1,1,1-trifluoropropan-2-ol, in aqueous solutions via molecular dynamics simulations, offers insights into the influence of trifluoromethyl groups on the physicochemical properties of fluorinated organic molecules. These studies are critical for understanding the miscibility and behavior of such compounds in different environments, providing a foundation for their application in diverse fields including drug delivery systems and material processing (Fioroni et al., 2003).

特性

IUPAC Name |

1-(2,4,6-trifluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-2-8(13)9-6(11)3-5(10)4-7(9)12/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIWCYLHECDQQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380743 |

Source

|

| Record name | 1-(2,4,6-Trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4,6-Trifluorophenyl)propan-1-one | |

CAS RN |

220141-69-5 |

Source

|

| Record name | 1-(2,4,6-Trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)

![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)

![5-[3-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303349.png)

![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)